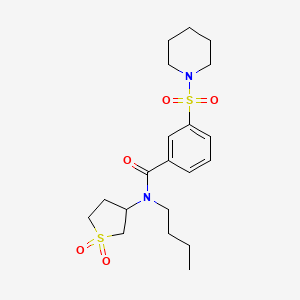![molecular formula C25H19ClN4O3 B14970982 N-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)benzamide](/img/structure/B14970982.png)
N-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE: is a complex organic compound that features a pyridazine ring, a benzamide group, and a chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Formation of the Benzamide Group: The benzamide group can be formed through the reaction of benzoyl chloride with an amine under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify optimal reaction conditions and the use of continuous flow reactors to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include phenolic and quinone derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Potential applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of their activity.
Comparación Con Compuestos Similares
- N-(2-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE
- N-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE
Uniqueness:
- The presence of the chlorophenyl group in N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
- Compared to its bromine and fluorine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H19ClN4O3 |
|---|---|
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
N-[2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxo-6-phenylpyridazin-4-yl]benzamide |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-13-7-8-14-20(19)27-23(31)16-30-25(33)22(28-24(32)18-11-5-2-6-12-18)15-21(29-30)17-9-3-1-4-10-17/h1-15H,16H2,(H,27,31)(H,28,32) |
Clave InChI |
FDMZEPRDMUAGBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14970899.png)
![N-(4-chlorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14970909.png)

![2-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14970919.png)
![2-Cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B14970925.png)
![N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N'-phenylethanediamide](/img/structure/B14970930.png)
![N-{2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}propanamide](/img/structure/B14970945.png)
![N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14970953.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14970960.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B14970963.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970964.png)
![3-((3-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14970969.png)

![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B14970994.png)
